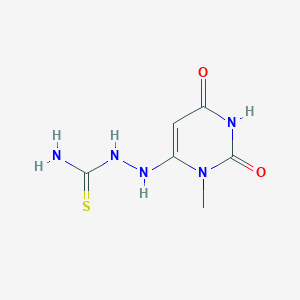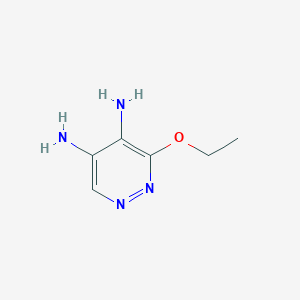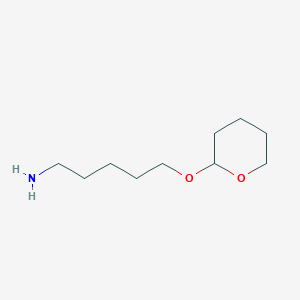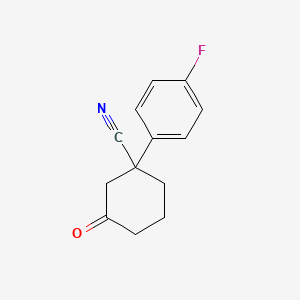
Ethyl pyrimidine-2-carboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl pyrimidine-2-carboximidate is an organic compound belonging to the class of carboximidates Carboximidates are esters formed between an imidic acid and an alcohol this compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl pyrimidine-2-carboximidate can be synthesized through several methods. One common method involves the Pinner reaction, where nitriles react with alcohols under acidic conditions to form imidates . The general mechanism involves the acid-catalyzed attack of nitriles by alcohols, leading to the formation of imidates as their hydrochloride salts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pinner reactions. The reaction conditions are optimized to ensure high yields and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl pyrimidine-2-carboximidate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form esters.
Addition Reactions: As a good electrophile, it undergoes addition reactions with nucleophiles.
Substitution Reactions: It can react with amines to form amidines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Addition Reactions: Nucleophiles such as amines or alcohols.
Substitution Reactions: Ammonia or primary amines under mild conditions.
Major Products Formed:
Hydrolysis: Esters.
Addition Reactions: Various substituted products depending on the nucleophile.
Substitution Reactions: Amidines.
Wissenschaftliche Forschungsanwendungen
Ethyl pyrimidine-2-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl pyrimidine-2-carboximidate involves its interaction with various molecular targets. As an electrophile, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl pyrimidine-2-carboximidate can be compared with other carboximidates and pyrimidine derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both carboximidates and pyrimidine rings. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
773011-82-8 |
|---|---|
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
ethyl pyrimidine-2-carboximidate |
InChI |
InChI=1S/C7H9N3O/c1-2-11-6(8)7-9-4-3-5-10-7/h3-5,8H,2H2,1H3 |
InChI-Schlüssel |
NNSFZMDPDRTGCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1=NC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13104037.png)


![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)



![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)
